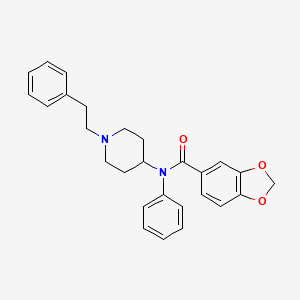
Dimethylaminomicheliolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylaminomicheliolide, commonly referred to as DMAMCL, is a small molecular compound derived from micheliolide. It has garnered significant attention in recent years due to its potential therapeutic applications, particularly in oncology. DMAMCL is known for its ability to inhibit the growth of various cancer cells, including glioma and neuroblastoma cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMAMCL involves the modification of micheliolide. Micheliolide is first reacted with dimethylamine to introduce the dimethylamino group, resulting in the formation of DMAMCL . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of DMAMCL follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
DMAMCL undergoes several types of chemical reactions, including:
Oxidation: DMAMCL can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert DMAMCL into its reduced forms.
Substitution: DMAMCL can undergo substitution reactions where the dimethylamino group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DMAMCL can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
DMAMCL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of glioma and neuroblastoma
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mécanisme D'action
DMAMCL exerts its effects primarily by targeting specific molecular pathways. It has been shown to inhibit the activity of pyruvate kinase 2 (PKM2), a key enzyme involved in glycolysis. By promoting the tetramerization of PKM2, DMAMCL enhances its activity, leading to a decrease in glycolysis and suppression of cancer cell proliferation . Additionally, DMAMCL has been found to down-regulate anti-apoptotic genes such as Bcl-2, thereby promoting apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
DMAMCL is unique compared to other similar compounds due to its specific mechanism of action and therapeutic potential. Similar compounds include:
Micheliolide: The parent compound from which DMAMCL is derived.
Dimethylaminomicheliolide derivatives: Other derivatives with similar structures but different functional groups.
Pyruvate kinase inhibitors: Compounds that target PKM2 but may have different chemical structures and mechanisms of action
Propriétés
Numéro CAS |
1403357-81-2 |
|---|---|
Formule moléculaire |
C17H28NO3+ |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
[(3R,3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-2-oxo-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl-dimethylazanium |
InChI |
InChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/p+1/t12-,13-,14-,15-,17+/m0/s1 |
Clé InChI |
ZPBIJIIQXPRJSS-WNZSCWOMSA-O |
SMILES isomérique |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)C[NH+](C)C)(C)O |
SMILES canonique |
CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)C[NH+](C)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-2,3,5,6-tetradeuterio-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10775052.png)

![4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)
![3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10775075.png)
![(1S,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775082.png)
![4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate](/img/structure/B10775092.png)
![(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide](/img/structure/B10775099.png)
![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B10775104.png)
![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B10775111.png)
![sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B10775119.png)
![3-(Cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B10775133.png)